REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][C:5](=[O:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[Li][CH3:14]>C(OCC)C>[CH3:1][N:2]1[C:7]([CH3:8])([CH3:9])[CH2:6][C:5]([CH3:14])([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11]
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC(CC1(C)C)=O)(C)C
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 30 min before it
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was quenched with sat. NH4Cl (15 mL)
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Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between EtOAc (35 mL) and sat. NaHCO3 (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(CC1(C)C)(O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |